2-Vinylpyridine

Catalog No.
S1531594
CAS No.
100-69-6
M.F
C7H7N
H2C=CHC5H4N
C7H7N
M. Wt
105.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinylpyridine

CAS Number

100-69-6

Product Name

2-Vinylpyridine

IUPAC Name

2-ethenylpyridine

Molecular Formula

C7H7N
H2C=CHC5H4N
C7H7N

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2

InChI Key

KGIGUEBEKRSTEW-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=N1

solubility

0.26 M
Very soluble in alcohol, ether, acetone
Soluble in oxygenated and chlorinated solvents
In water, 2.75X10+4 mg/l @ 20 °C
Solubility in water: moderate

Synonyms

2-Ethenylpyridine; 2-Pyridylethylene; NSC 18255; α-Vinylpyridine; Betahistine Impurity A;

Canonical SMILES

C=CC1=CC=CC=N1

The exact mass of the compound 2-Vinylpyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.26 mvery soluble in alcohol, ether, acetonesoluble in oxygenated and chlorinated solventsin water, 2.75x10+4 mg/l @ 20 °csolubility in water: moderate. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118993. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Vinylpyridine (2-VP) is a highly polar, nitrogen-containing functional monomer essential for the synthesis of specialized elastomers, block copolymers, and metal-coordinating polymers. Characterized by the ortho-positioning of its pyridine nitrogen relative to the vinyl group, 2-VP exhibits specific steric and electronic properties that dictate its reactivity and the physical behavior of its resulting polymers [1]. In industrial procurement, 2-VP is primarily sourced as a critical comonomer for butadiene-styrene-vinylpyridine terpolymer latexes, which are the global standard for reinforcing rubber-to-fiber adhesion in tires and heavy-duty belts. Furthermore, its distinct thermodynamic miscibility profile makes it a highly specific precursor for directed self-assembly (DSA) block copolymers and pH-responsive materials, where precise control over phase separation and basicity is required [2].

Substituting 2-Vinylpyridine with its structural isomer 4-Vinylpyridine (4-VP) or non-polar analogs like styrene fundamentally compromises material performance and processability. In adhesive latex formulations, replacing 2-VP with styrene eliminates the polar pyridine-resorcinol interactions necessary for robust chemical bonding between synthetic fibers and rubber matrices, leading to delamination under dynamic stress[1]. In advanced polymer synthesis, the position of the nitrogen atom drastically alters the Flory-Huggins interaction parameter; 4-VP exhibits a much higher incompatibility with styrene than 2-VP, which shifts the microphase separation regime and disrupts targeted nanostructure morphologies in block copolymers [2]. Additionally, the significantly higher glass transition temperature of poly(4-vinylpyridine) compared to poly(2-vinylpyridine) restricts thermal processability, making 4-VP an unsuitable drop-in replacement for applications requiring lower-temperature annealing or melt processing[2].

Elastomeric Adhesion: 2-Vinylpyridine Terpolymer vs. Standard Styrene-Butadiene Latex

In the manufacturing of reinforced rubber products, the inclusion of 2-Vinylpyridine as a comonomer is required for achieving high-strength bonding. Industrial performance data demonstrates that butadiene-styrene-2-vinylpyridine terpolymer latex increases the adhesion strength of nylon cord to rubber by 43–122% and rayon cord by 17–67% when compared to standard styrene-butadiene latex or natural latex baselines . This quantified enhancement is driven by the highly polar pyridine group, which facilitates strong interfacial interactions with resorcinol-formaldehyde resins in the dip coating.

Evidence DimensionNylon cord-to-rubber adhesion strength increase
Target Compound DataButadiene-styrene-2-vinylpyridine latex (+43% to +122%)
Comparator Or BaselineStandard styrene-butadiene latex (Baseline)
Quantified DifferenceUp to 122% higher adhesion strength
ConditionsRFL (resorcinol-formaldehyde-latex) dipped nylon cords vulcanized to rubber matrices

This dictates the mandatory procurement of 2-VP for automotive tire and conveyor belt manufacturing where mechanical failure is unacceptable.

Thermodynamic Miscibility in Block Copolymers: 2-Vinylpyridine vs. 4-Vinylpyridine

For directed self-assembly applications, the choice between 2-VP and 4-VP dictates the thermodynamic phase behavior of the resulting block copolymers. Experimental phase behavior studies on blends with polystyrene reveal that the Flory-Huggins interaction parameter for styrene and 2-vinylpyridine is approximately 0.09 to 0.11. In contrast, the parameter for styrene and 4-vinylpyridine is significantly higher at 0.30 to 0.35 [1]. This lower incompatibility parameter for 2-VP places PS-b-P2VP systems in a distinct segregation limit compared to PS-b-P4VP, fundamentally altering the achievable nanostructures and domain sizes.

Evidence DimensionFlory-Huggins interaction parameter with styrene
Target Compound Data2-Vinylpyridine (0.09–0.11)
Comparator Or Baseline4-Vinylpyridine (0.30–0.35)
Quantified DifferenceApproximately 3x lower interaction parameter for 2-VP
ConditionsExperimentally determined via phase behavior in copolymer blends at standard processing temperatures

Enables precise control over microphase separation regimes in nanolithography, making 2-VP the required monomer for specific weak-to-moderate segregation profiles.

Thermal Processability and Chain Mobility: Poly(2-vinylpyridine) vs. Poly(4-vinylpyridine)

The position of the nitrogen atom in the pyridine ring heavily influences the thermal properties of the resulting homopolymers. Differential scanning calorimetry measurements show that pure poly(2-vinylpyridine) exhibits a glass transition temperature of 104 °C, whereas pure poly(4-vinylpyridine) has a substantially higher glass transition temperature of 148 °C [1]. The lower glass transition temperature of poly(2-vinylpyridine) indicates greater polymer chain mobility at lower temperatures, which translates to broader processing windows and reduced thermal degradation risks during melt processing or thin-film thermal annealing.

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataPoly(2-vinylpyridine) (Tg = 104 °C)
Comparator Or BaselinePoly(4-vinylpyridine) (Tg = 148 °C)
Quantified Difference44 °C lower Tg for the 2-VP polymer
ConditionsDetermined via Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min

Allows manufacturers to utilize lower-temperature thermal annealing protocols, saving energy and preventing the degradation of temperature-sensitive substrates.

pH-Dependent Electropolymerization for Anti-Corrosion Coatings

2-Vinylpyridine is highly effective for forming uniform anti-corrosion polymer films on metals via electropolymerization, provided the process is tuned to its specific pKa. Research demonstrates that optimum film formation on mild steel occurs at a pH of 4.8 to 5.0, which closely aligns with the pKa of 2-VP. Deviating from this monomer-specific pKa value results in significantly thinner, uneven, and irregular coatings characterized by craters from hydrogen gas evolution[1]. This strict pH-dependency confirms that generic basic monomers cannot be substituted without completely reformulating the electrolytic bath.

Evidence DimensionCoating uniformity and thickness
Target Compound DataElectropolymerization at pH 4.8-5.0 (Aligned with 2-VP pKa)
Comparator Or BaselineElectropolymerization at pH values deviating from 2-VP pKa
Quantified DifferenceOptimal vs. highly irregular/cratered film formation
ConditionsCyclic potential sweep electrolysis on mild steel at 20 °C in 0.25 M 2-vinylpyridine

Highlights the necessity of matching process pH strictly to 2-VP's pKa for buyers sourcing monomers for advanced electrochemical metal passivation.

High-Performance Tire Cord and Conveyor Belt Adhesives

Directly leveraging the 43–122% adhesion improvement over standard latexes, 2-VP is the mandatory comonomer for formulating resorcinol-formaldehyde-latex (RFL) dips. It is the industry standard for bonding rayon, nylon, and polyester cords to rubber matrices in automotive tires and heavy-duty industrial conveyor belts .

Directed Self-Assembly (DSA) in Nanolithography

Because 2-VP offers a significantly lower Flory-Huggins interaction parameter with styrene compared to 4-VP, PS-b-P2VP block copolymers are prioritized for nanolithography applications requiring specific weak-to-moderate segregation limits to achieve precise domain sizes and morphologies[1].

Low-Temperature Annealed Polymer Thin Films

The lower glass transition temperature of poly(2-vinylpyridine) (104 °C) makes it the preferred choice over poly(4-vinylpyridine) for thin-film applications where substrates are temperature-sensitive, allowing for effective thermal annealing and processing at significantly lower energy inputs [1].

Physical Description

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQUID

XLogP3

1.5

Boiling Point

159.5 °C
159-160 °C

Flash Point

42 °C

Density

0.9985 @ 20 °C/0 °C
Relative density (water = 1): 1.00

LogP

1.54 (LogP)
log Kow= 1.54
1.39

Odor

Pungent unpleasant odo

UNII

DT4UV4NNKX

GHS Hazard Statements

Aggregated GHS information provided by 173 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 173 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 116 of 173 companies with hazard statement code(s):;
H226 (99.14%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (60.34%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (39.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (95.69%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (97.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (42.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (58.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (51.72%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (42.24%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.78 mmHg
10 MM HG @ 44.5 °C
Vapor pressure, kPa at 44.5 °C: 1.33

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

100-69-6
1337-81-1
27476-03-5
25014-15-7

Associated Chemicals

Pyridine, 3-vinyl;1121-55-7

Wikipedia

2-vinylpyridine

Methods of Manufacturing

Alpha-picoline + formaldehyde (condensation/dehydration)
...manufactured by treatment of 2-methylpyridine with aqueous formaldehyde, followed by dehydration of the resulting intermediate alcohol. The reaction is carried out at 150 to 200 °C in an autoclave. After removal of unreacted 2-methylpyridine by distillation, concentrated aqueous sodium hydroxide is added to the residue and the resultant mixture is distilled under reduced pressure. During distillation, the dehydration of 2-(2-pyridyl)ethanol occurs to give 2-vinylpyridine as a distillate, which can be purified further by fractional distillation under reduced pressure in the presence of an inhibitor such as 4-tert-butylcatecohol.

General Manufacturing Information

Synthetic rubber manufacturing
Pyridine, 2-ethenyl-: ACTIVE
Pyridine, 2-ethenyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
... been investigated for use in synthetic rubbers, photographic film, ion exchange resins, and other polymers as well as pharmaceuticals.

Analytic Laboratory Methods

CONCN CAN BE DETERMINED IN AIR BY COLLECTION IN DISTILLED WATER & MEASUREMENT OF ... UV ABSORPTION SPECTRUM.
NIOSH Method 1613. Analysis of air samples for pyridine using gas chromatography with FID detection. Working range of 1 to 14 ppm (3 to 45 mg/cu m) for a 100-L air sample. /Pyridine/
Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/
Pyridine was determined in air by gas chromatography. /Pyridine/
VARIOUS TLC SYSTEMS FOR THE SEPARATION OF 2-, 3-, & 4-SUBSTITUTED PYRIDINES ARE DESCRIBED.

Dates

Last modified: 08-15-2023

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